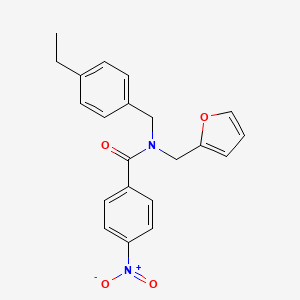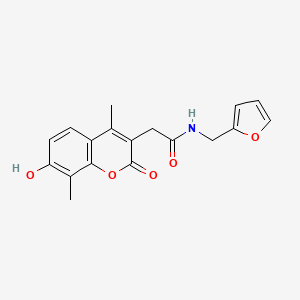
N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドは、クマリン誘導体と呼ばれる合成有機化合物です。クマリンは、多くの植物に含まれる天然化合物で、様々な生物活性が知られています。
製法
合成経路と反応条件
N-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドの合成は、通常、以下の手順で行われます。
出発物質: 合成は、7-ヒドロキシ-4-メチルクマリンとベンジルアミンから始まります。
アシル化反応: 7-ヒドロキシ-4-メチルクマリンは、最初にトリエチルアミンなどの塩基の存在下でクロロアセチルクロリドでアシル化され、7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イルアセチルクロリドを形成します。
アミド化反応: 得られたアシルクロリドを次にベンジルアミンと反応させて、最終生成物であるN-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドを形成します。この反応は、通常、ジクロロメタンやアセトニトリルなどの有機溶媒中、還流条件下で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模なスケールで行われます。連続フローリアクターや自動システムの使用により、合成の効率と収率を向上させることができます。また、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を適用することで、生産プロセスにおける環境への影響を最小限に抑えることができます。
化学反応解析
反応の種類
N-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: クロメン-2-オン部分のカルボニル基は、ヒドロキシ基を形成するように還元することができます。
置換: ベンジル基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を、酸性または塩基性条件で使用することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、通常、無水条件下で使用されます。
置換: アミンやチオールなどの求核剤を、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で使用することができます。
主な生成物
酸化: 7-オキソ-4-メチル-2H-クロメン-3-イルアセトアミドの生成。
還元: 7-ヒドロキシ-4-メチル-2H-クロメン-3-イルメタノールの生成。
置換: 使用した求核剤に応じて、様々な置換誘導体の生成。
科学研究への応用
N-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性、抗酸化活性、抗がん活性などの潜在的な生物活性について研究されています。
医学: 様々な病気の治療における治療薬としての可能性について調査されています。
工業: 新しい材料や化学製品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and benzylamine.
Acylation Reaction: The 7-hydroxy-4-methylcoumarin is first acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-ylacetyl chloride.
Amidation Reaction: The resulting acyl chloride is then reacted with benzylamine to form the final product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-3-ylacetamide.
Reduction: Formation of 7-hydroxy-4-methyl-2H-chromen-3-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
N-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下によって効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する酵素の阻害または活性化。
受容体との相互作用: 細胞表面または細胞内の受容体の活性の調節。
遺伝子発現の変更: 様々な生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似化合物の比較
類似化合物
7-ヒドロキシ-4-メチルクマリン: 標的化合物の合成における前駆体。
N-ベンジル-4-メチルクマリン: 7位にヒドロキシ基がない。
2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミド: ベンジル基がない。
独自性
N-ベンジル-2-(7-ヒドロキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)アセトアミドは、ベンジル基とヒドロキシ基の両方が存在することによって独自であり、その独特の化学的性質と生物学的性質に寄与しています。
類似化合物との比較
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
N-benzyl-4-methylcoumarin: Lacks the hydroxy group at the 7-position.
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the benzyl group.
Uniqueness
N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both the benzyl and hydroxy groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
N-benzyl-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C19H17NO4/c1-12-15-8-7-14(21)9-17(15)24-19(23)16(12)10-18(22)20-11-13-5-3-2-4-6-13/h2-9,21H,10-11H2,1H3,(H,20,22) |
InChIキー |
RABCYPOZWCLOSA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11381605.png)
![5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11381613.png)
![3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11381619.png)
![Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11381620.png)
![2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11381635.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11381636.png)

![3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11381641.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381655.png)
![2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11381658.png)
methanone](/img/structure/B11381665.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381689.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11381690.png)

